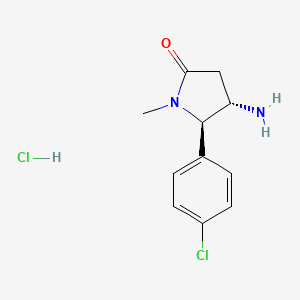

Rac-(4R,5S)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-(4R,5S)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride, also known as CPP, is a synthetic compound that has been extensively studied for its potential application in scientific research. CPP is a potent N-methyl-D-aspartate (NMDA) receptor antagonist that has been shown to have a wide range of effects on the brain and body.

Aplicaciones Científicas De Investigación

Oxidoreductase Activity Screening

Background:: This compound has been investigated for its potential as an oxidoreductase substrate. Researchers have explored its interactions with enzymes and its ability to participate in redox reactions.

High-Throughput Screening:: A crystallographic fragment screening study focused on a novel FAD-dependent oxidoreductase from Chaetomium thermophilum (CtFDO) involved screening 990 selected compounds. These compounds had molecular weights ranging from 101 to 1550 g∙mol⁻¹ and contained at least one oxidizable OH group. The study used the ROS-Glo™ H₂O₂ Assay (Promega) to assess oxidase activity. CtFDO was incubated with the screened compounds, and ROS species were detected using luminescence. This approach allowed researchers to identify potential substrates for CtFDO .

Synthesis Approaches

Background:: Efficient synthesis methods are crucial for obtaining this compound and related analogs. Researchers have explored various approaches to achieve successful synthesis.

Notable Study:: Liu et al. (2008) described a convenient approach for synthesizing a similar compound. Their method emphasized avoiding undesired isomers during the synthesis process. This work contributes to the development of efficient synthetic routes for related compounds.

Propiedades

IUPAC Name |

(4S,5R)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O.ClH/c1-14-10(15)6-9(13)11(14)7-2-4-8(12)5-3-7;/h2-5,9,11H,6,13H2,1H3;1H/t9-,11+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHBMDQRGCPQBS-QLSWKGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)N)C2=CC=C(C=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)N)C2=CC=C(C=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac-(4R,5S)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2560042.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2560055.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate](/img/structure/B2560058.png)

![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2560059.png)